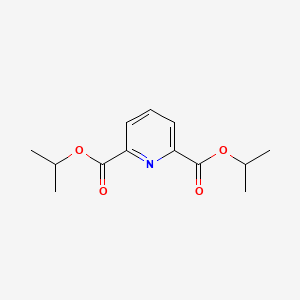![molecular formula C13H20N2O2 B5687313 (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5687313.png)
(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine, also known as MDMA or Ecstasy, is a synthetic psychoactive drug that has been widely used as a recreational drug. MDMA is a member of the amphetamine class of drugs and has a chemical structure that is similar to both amphetamines and hallucinogens. Although MDMA is not approved for medical use, it has been the subject of scientific research due to its potential therapeutic effects.
作用機序
(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine acts primarily on the serotonin system in the brain, increasing the release and blocking the reuptake of serotonin. This leads to an increase in the levels of serotonin in the synaptic cleft, resulting in a feeling of euphoria and increased empathy. (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine also affects the release of other neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine has a number of biochemical and physiological effects, including increased heart rate and blood pressure, increased body temperature, and increased levels of cortisol and prolactin. (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine can also cause dehydration, hyponatremia, and serotonin syndrome, which can be life-threatening.
実験室実験の利点と制限
(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine has several advantages and limitations for use in laboratory experiments. One advantage is that it can be administered orally, making it easy to administer and measure. (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine also has a relatively short half-life, which allows for the rapid onset and offset of its effects. However, (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine is a controlled substance and requires a special license to possess and use in research. (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine can also be difficult to obtain in pure form, and its effects can be highly variable depending on the individual and the setting in which it is administered.
将来の方向性
There are several future directions for research on (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine. One direction is to further investigate its potential therapeutic effects in psychiatry, neurology, and oncology. Another direction is to study the long-term effects of (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine use on the brain and behavior, as well as its potential for addiction. Finally, there is a need for improved methods for synthesizing and purifying (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine, as well as for developing more accurate and reliable methods for measuring its effects.
合成法
(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine is synthesized from safrole, a naturally occurring compound found in various plants, through a multi-step chemical process. The process involves the conversion of safrole to isosafrole, which is then converted to 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced to (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine using a reducing agent such as aluminum amalgam or sodium borohydride.
科学的研究の応用
(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine has been studied for its potential therapeutic effects in various fields such as psychiatry, neurology, and oncology. In psychiatry, (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine has been studied as a treatment for post-traumatic stress disorder (PTSD) and social anxiety in patients with autism. In neurology, (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine has been studied as a treatment for Parkinson's disease and as a neuroprotective agent. In oncology, (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine has been studied as a treatment for end-of-life anxiety and depression in cancer patients.
特性
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-14(2)6-7-15(3)9-11-4-5-12-13(8-11)17-10-16-12/h4-5,8H,6-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTMSSKNLUXCLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N,N,N'-trimethylethane-1,2-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-{1-(2,5-dimethylphenyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}ethyl)-5-methyl-1H-tetrazole](/img/structure/B5687230.png)
![methyl 3-[(4-chlorophenyl)sulfonyl]propanoate](/img/structure/B5687242.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-nitrobenzamide](/img/structure/B5687243.png)
![9-(2,5-dimethyl-3-furoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687248.png)

![(1S*,5R*)-N-benzyl-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5687267.png)

![1-{[1-benzyl-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazol-5-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5687280.png)
![2-propyl-N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687288.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5687293.png)

![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzamide](/img/structure/B5687296.png)
![(1R*,5R*)-N,N-dimethyl-6-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5687303.png)
![5-methyl-1-propyl-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B5687323.png)